molecular formula C10H13N3 B145688 N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine CAS No. 137898-62-5

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine

Cat. No.: B145688
CAS No.: 137898-62-5
M. Wt: 175.23 g/mol
InChI Key: NCXZCKSFAVXJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring. The final step involves the methylation of the benzimidazole nitrogen to yield the desired compound.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and subsequent cell death . Additionally, it may inhibit specific enzymes or proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZCKSFAVXJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577439
Record name N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137898-62-5
Record name N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.